

Application Notes: Volasertib and Azacitidine Combination Therapy

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Compound Focus: Volasertib

CAS No.: 755038-65-4

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The combination of **volasertib**, a polo-like kinase (PLK) inhibitor, with the hypomethylating agent **azacitidine** was investigated as a potential treatment for higher-risk myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). The therapeutic rationale is based on achieving synergistic anti-cancer effects by simultaneously disrupting cell cycle progression (via **volasertib**) and DNA methylation (via azacitidine) [1] [2] [3].

Clinical Trial Design and Dosing Schedules

The following phase I studies aimed to determine the safety, tolerability, and preliminary activity of this combination in adults with previously untreated intermediate-2 or higher-risk MDS or CMML who were not candidates for hematopoietic stem cell transplantation [1] [4]. The core design of these trials is summarized below.

Table 1: Summary of Clinical Trial Designs [1]

Trial Identifier	Patient Population	Volasertib Schedule (IV)	Azacitidine Schedule (SC)	Cycle Length
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| **NCT01957644 (Study 1)** | Previously untreated MDS/CMML | Part 1: Day 1 & 15 (250-350 mg flat dose) | Part 2: Various schedules (e.g., Day 1; Day 7; Day 1 & 7 at 110-170 mg/m²) | Days 1-7 (75 mg/m²) | 28 days |

| **NCT02201329 (Study 2)** | Japanese patients with MDS/CMML (treated or untreated) | Day 1 & 15 (200-300 mg flat dose) | Days 1-7 (75 mg/m²) | 28 days || **NCT02721875 (Study 3)** | MDS, CMML, or AML after HMA failure | Day 1 & 8 (e.g., 110 mg/m²) | Scheduled for ~50% of patients (75 mg/m², Days 1-7) | 28 days |

Key Findings from Clinical Studies

The primary outcomes of these early-phase trials focused on safety and the initial determination of a maximum tolerated dose (MTD).

Table 2: Key Safety and Efficacy Outcomes [1]

Outcome Measure	Results from Studies 1 & 2 (n=21)
Most Common Drug-Related AEs	Thrombocytopenia (n=11), Neutropenia (n=8)
Dose-Limiting Toxicity (DLT)	Grade 4 thrombocytopenia (occurred in all DLT cases)

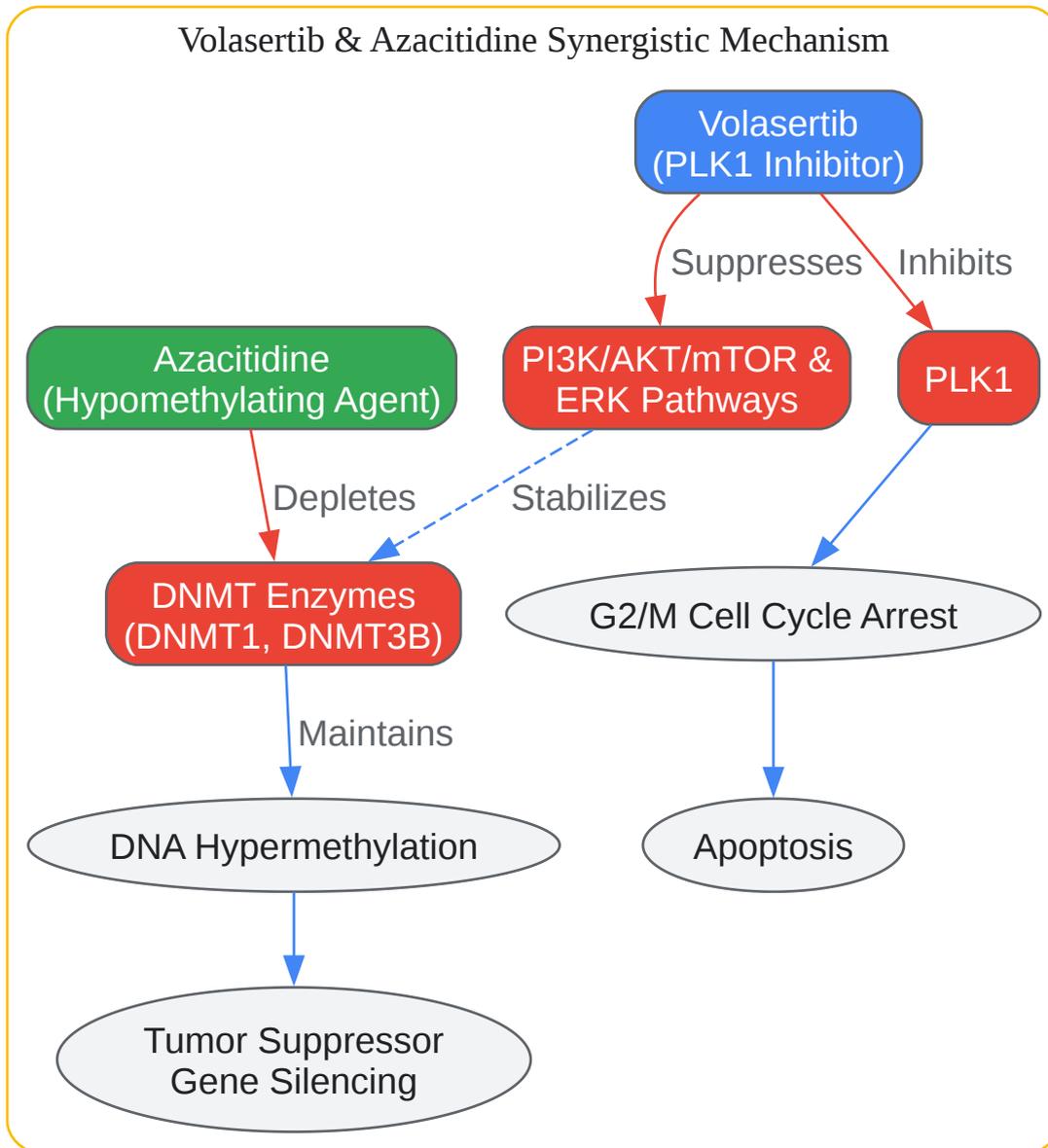
| **Preliminary Efficacy (ORR)** | Study 1: 25% (Objective Response Rate) Study 2: 40% (Objective Response Rate) || **MTD Conclusion** | Not definitively established due to premature study termination. |

Preclinical Insights and Experimental Protocols

Preclinical studies provide a mechanistic rationale for the combination and suggest its potential in overcoming resistance to hypomethylating agents (HMAs) [2] [3].

Molecular Mechanism of Action

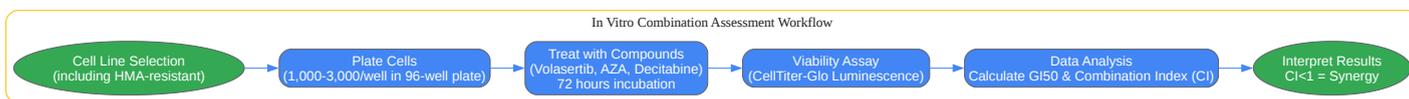
The diagram below illustrates the proposed synergistic mechanism of **volasertib** and azacitidine.



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In Vitro Assessment Protocol

The following workflow outlines a standard method used to evaluate the combination effect of **volasertib** and azacitidine on cancer cell lines [2] [3].



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Detailed Protocol Steps:

- **Cell Culture:** Maintain leukemia cell lines (e.g., MOLM-13, THP-1) and their HMA-resistant derivatives (e.g., MOLM/AZA-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in 5% CO₂ [3].
- **Drug Preparation:**
 - Prepare **volasertib** stock solution at 50 mmol/L in DMSO [3].
 - Prepare azacitidine and decitabine in appropriate solvents as per manufacturer instructions.
- **Cell Proliferation Assay:**
 - Plate cells at a density of 1,000-3,000 cells per well in 96-well opaque plates.
 - Treat cells with a range of concentrations of **volasertib** and azacitidine, both alone and in combination.
 - Incubate for 72 hours.
 - Measure cell viability using a luminescent-based assay (e.g., CellTiter-Glo), which quantifies ATP as a proxy for metabolically active cells [3].
- **Data Analysis:**
 - Calculate the **GI₅₀** (concentration that inhibits 50% of cell growth) for each drug.
 - Analyze drug interaction using software like **Compusyn** to calculate the **Combination Index (CI)**. A CI value of less than 1.0 indicates a synergistic effect, a CI equal to 1.0 an additive effect, and a CI greater than 1.0 an antagonistic effect [2] [3].

Important Considerations for Researchers

- **Clinical Status:** The global clinical development of **volasertib** was discontinued. Any future work would depend on a new sponsor [1].
- **Variable Preclinical Results:** The combination effect of **volasertib** and azacitidine was not uniform across all cell lines, ranging from synergistic to antagonistic. This highlights the need for predictive biomarkers [2].

- **Resistance Mechanisms:** Studies have identified that resistance to **volasertib** can arise from **mutations in the ATP-binding domain of PLK1** or from **overexpression of the drug efflux pump MDR1**. DNMT3B overexpression has also been correlated with primary resistance to **volasertib** [2] [3].

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References

1. Volasertib as a monotherapy or in combination ... [pmc.ncbi.nlm.nih.gov]
2. The Combination Effect of Volasertib and Azacitidine ... [sciencedirect.com]
3. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK ... [pmc.ncbi.nlm.nih.gov]
4. Phase I Dose Escalation Trial of Volasertib in Combination ... [patlynk.com]

To cite this document: Smolecule. [Application Notes: Volasertib and Azacitidine Combination Therapy]. Smolecule, [2026]. [Online PDF]. Available at:

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